BFC1103

Description

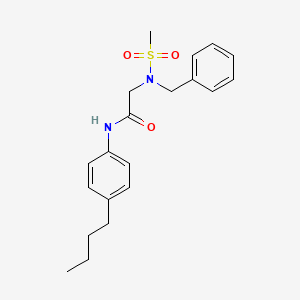

The exact mass of the compound N~2~-benzyl-N~1~-(4-butylphenyl)-N~2~-(methylsulfonyl)glycinamide is 374.16641387 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methylsulfonyl)amino]-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-3-4-8-17-11-13-19(14-12-17)21-20(23)16-22(26(2,24)25)15-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-16H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWRAWWSVHTACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BFC1103: A Novel Bcl-2 Functional Converter for Targeted Apoptosis Induction in Cancer

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BFC1103 is a novel small molecule compound that represents a paradigm shift in targeting the anti-apoptotic protein Bcl-2 for cancer therapy. Unlike traditional Bcl-2 inhibitors that act as BH3 mimetics to block the binding of pro-apoptotic proteins, this compound functions as a molecular converter. It directly interacts with the loop domain of Bcl-2, inducing a conformational change that exposes the protein's dormant BH3 domain. This transformation effectively converts Bcl-2 from a protector of cancer cells into a pro-apoptotic executioner, initiating the intrinsic apoptosis pathway in a Bax- and Bak-dependent manner. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound's primary mechanism of action revolves around its unique interaction with the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis, often overexpressed in cancer cells, where it sequesters pro-apoptotic proteins, thereby preventing cell death.[1][2] this compound circumvents this protective function by directly binding to a flexible loop domain of Bcl-2.[1] This binding event triggers a significant conformational change in the Bcl-2 protein structure, which consequently exposes its otherwise hidden BH3 domain.[1]

The unmasking of the BH3 domain is the pivotal event in this compound's action. It effectively transforms Bcl-2 from an anti-apoptotic protein into a pro-apoptotic one. This "converted" Bcl-2 can then activate the downstream effector proteins of the intrinsic apoptosis pathway, namely Bax and Bak.[1] The activation of Bax and Bak leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). MOMP, in turn, allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.

A critical aspect of this compound's mechanism is its dependence on the presence of Bax and Bak, confirming its action through the canonical intrinsic apoptotic pathway. Furthermore, the cytotoxic effect of this compound has been shown to be directly correlated with the expression levels of Bcl-2 in cancer cells; higher Bcl-2 expression leads to greater susceptibility to this compound-induced apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting tumor growth.

Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Bcl-2 Expression | IC50 (µM) after 72h |

| MDA-MB-231 | High | Data not available in provided search results |

| MCF-7 | Moderate | Data not available in provided search results |

| T-47D | Low | Data not available in provided search results |

Note: Specific IC50 values for this compound were not found in the provided search results. The table structure is based on the described relationship between Bcl-2 expression and this compound sensitivity.

Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Lung Metastasis Mouse Model

| Animal Model | Treatment Group | Endpoint | Result |

| Mouse | Vehicle Control | Lung Metastasis | Specific quantitative data not available |

| Mouse | This compound | Lung Metastasis | Successful inhibition of lung metastasis |

Note: While the source indicates successful inhibition of metastasis, specific quantitative data such as tumor volume reduction percentage or survival curves were not available in the provided search results.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, leading to apoptosis.

Experimental Workflow: Assessing this compound-Induced Apoptosis

Caption: Workflow for evaluating the pro-apoptotic activity of this compound in vitro and in vivo.

Experimental Protocols

Bcl-2 Binding Assay (Fluorescence Polarization)

This protocol provides a general framework for assessing the binding of this compound to Bcl-2.

-

Reagents and Materials:

-

Recombinant human Bcl-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

This compound

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a solution of recombinant Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Serially dilute this compound in the assay buffer.

-

In the wells of the 384-well plate, add the Bcl-2/fluorescent peptide mix.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC50 value by plotting the polarization values against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases activated during apoptosis.

-

Reagents and Materials:

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Cancer cells treated with this compound or vehicle control

-

White-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence signal to the number of cells (e.g., using a parallel viability assay) and express the results as fold change over the vehicle control.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Reagents and Materials:

-

In Situ Cell Death Detection Kit, Fluorescein (or equivalent)

-

Cancer cells grown on coverslips or tissue sections from in vivo studies

-

Paraformaldehyde (4% in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Fluorescence microscope

-

-

Procedure:

-

Fix the cells or tissue sections with 4% paraformaldehyde.

-

Wash with PBS.

-

Permeabilize the cells with the permeabilization solution on ice.

-

Wash with PBS.

-

Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's instructions.

-

Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash with PBS.

-

(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips or tissue sections and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

-

Conclusion

This compound represents a promising new strategy in cancer therapy by acting as a Bcl-2 functional converter. Its unique mechanism of action, which transforms a pro-survival protein into a pro-death molecule, offers a novel approach to induce apoptosis in cancer cells, particularly those with high Bcl-2 expression. The preclinical data, including its efficacy in a challenging triple-negative breast cancer model, underscores its potential for further development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of this compound and other molecules with a similar mechanism of action. Further studies are warranted to fully elucidate the quantitative aspects of its binding affinity and in vivo efficacy to pave the way for potential clinical applications.

References

BFC1103: A Small Molecule Converter of Bcl-2 for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The B-cell lymphoma-2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway and its overexpression is a hallmark of numerous cancers, contributing to therapeutic resistance. A novel therapeutic strategy involves the functional conversion of the anti-apoptotic Bcl-2 into a pro-apoptotic protein. This whitepaper details the mechanism, experimental validation, and therapeutic potential of BFC1103, a small molecule Bcl-2 functional converter. This compound binds to the loop domain of Bcl-2, inducing a conformational change that exposes the pro-apoptotic BH3 domain. This conversion triggers Bax/Bak-dependent apoptosis in cancer cells, with efficacy correlated to the level of Bcl-2 expression. This document provides a comprehensive overview of the experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The Bcl-2 family of proteins comprises both pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptosis pathway.[1][2] In many cancer cells, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic effector proteins such as Bax and Bak, thereby inhibiting apoptosis and promoting cell survival.[3] Conventional strategies to counteract this involve BH3 mimetic drugs that occupy the BH3-binding groove of Bcl-2, preventing it from binding to and inhibiting pro-apoptotic proteins.

An alternative and innovative approach is the direct conversion of Bcl-2 from a survival protein into a cell death effector. The orphan nuclear receptor Nur77 and its derived peptide NuBCP-9 have been shown to bind to the unstructured loop domain of Bcl-2, inducing a conformational change that exposes the embedded BH3 domain and converts Bcl-2 into a pro-apoptotic protein.[4] this compound is a small molecule designed to mimic this action, offering a novel therapeutic modality for Bcl-2-dependent cancers.[5]

Mechanism of Action of this compound

This compound functions by directly interacting with the flexible loop domain of the Bcl-2 protein. This binding event induces a significant conformational change in Bcl-2, leading to the exposure of its otherwise concealed BH3 domain. The unmasked BH3 domain transforms Bcl-2 from an anti-apoptotic protector into a pro-apoptotic effector, capable of activating the downstream apoptotic cascade. This functional conversion is contingent on the presence of the pro-apoptotic effector proteins Bax or Bak, which are essential for the execution of mitochondrial apoptosis.

Quantitative Data

The efficacy of this compound has been demonstrated in preclinical models of triple-negative breast cancer, a malignancy often characterized by high Bcl-2 expression. The pro-apoptotic activity of this compound is directly correlated with the levels of Bcl-2 expression in cancer cells.

Table 1: In Vivo Efficacy of this compound in a Breast Cancer Lung Metastasis Model

| Treatment Group | Number of Mice | Mean Bioluminescence (Photons/second) at Day 28 | P-value vs. Vehicle |

| Vehicle | 8 | 1.5 x 10^7 | - |

| This compound (100 mg/kg) | 9 | 0.5 x 10^7 | < 0.01 |

Data adapted from a study on a closely related Bcl-2 functional converter, BFC1108, which is expected to have a similar efficacy profile to this compound.

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol outlines the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using Trypsin-EDTA, neutralize with complete medium, and transfer the cell suspension to FACS tubes.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step.

-

Staining: Centrifuge the cells again and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Detection of Bcl-2 Conformational Change by Flow Cytometry

This protocol describes the method to detect the exposure of the Bcl-2 BH3 domain following this compound treatment.

Materials:

-

This compound

-

Bcl-2 expressing cancer cell line (e.g., MDA-MB-231/Bcl-2)

-

Complete culture medium

-

PBS

-

Fixation/Permeabilization Buffer

-

Anti-Bcl-2 (BH3 domain specific) antibody

-

Fluorochrome-conjugated secondary antibody

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound (e.g., 10 µM for 48 hours) or vehicle. Harvest and wash the cells as described in protocol 4.1.

-

Fixation and Permeabilization: Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

-

Washing: Wash the cells twice with Permeabilization/Wash buffer.

-

Primary Antibody Staining: Resuspend the cells in Permeabilization/Wash buffer containing the anti-Bcl-2 (BH3 domain specific) antibody at the recommended dilution. Incubate for 30 minutes at 4°C in the dark.

-

Secondary Antibody Staining: Wash the cells once with Permeabilization/Wash buffer. Resuspend the cells in buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.

-

Analysis: Wash the cells once and resuspend in PBS. Analyze the samples on a flow cytometer. An increase in fluorescence intensity compared to the vehicle-treated control indicates the exposure of the Bcl-2 BH3 domain.

Conclusion

This compound represents a promising new class of anti-cancer agents that function by converting the pro-survival protein Bcl-2 into a pro-apoptotic effector. This mechanism of action offers a distinct advantage over traditional Bcl-2 inhibitors and holds the potential to overcome resistance mechanisms. The data presented herein, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound as a targeted therapy for Bcl-2-dependent malignancies. The ability of this compound to suppress breast cancer lung metastasis in preclinical models underscores its potential in treating advanced and metastatic disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Functional Converter of B-Cell Lymphoma-2 (Bcl-2) Suppresses Breast Cancer Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Functional Converter of B-Cell Lymphoma-2 (Bcl-2) Suppresses Breast Cancer Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

BFC1103: A Novel Bcl-2 Functional Converter for Proapoptotic Therapy in Cancer

An In-depth Technical Guide on the Mechanism and Activity of BFC1103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data on this compound, a novel small molecule that induces apoptosis in cancer cells through a unique mechanism of action. By converting the anti-apoptotic protein Bcl-2 into a pro-apoptotic agent, this compound represents a promising new strategy for targeting cancers that have become resistant to conventional therapies. This document details the molecular mechanism, pro-apoptotic activity in various cancer cell lines, and the experimental protocols utilized in the foundational research.

Core Mechanism of Action: Functional Conversion of Bcl-2

This compound's primary mechanism of action involves a direct interaction with the B-cell lymphoma-2 (Bcl-2) protein. Unlike traditional Bcl-2 inhibitors that block its anti-apoptotic function, this compound acts as a functional converter. It binds to the loop domain of Bcl-2, inducing a conformational change that exposes the pro-apoptotic BH3 domain. This transformation effectively turns Bcl-2 from a cell survival protein into a cell death effector.[1][2] This pro-apoptotic activity is contingent on the expression of Bcl-2, with higher levels of the protein correlating with increased this compound-induced apoptosis.[1] The downstream signaling cascade initiated by the converted Bcl-2 requires the presence of the pro-apoptotic proteins Bax or Bak to mediate mitochondrial outer membrane permeabilization and subsequent cell death.[2]

Caption: this compound converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein.

Proapoptotic Activity in Cancer Cell Lines

This compound has demonstrated selective pro-apoptotic activity against a range of cancer cell lines, while exhibiting minimal effects on non-tumorigenic cells. The efficacy of this compound is directly correlated with the expression levels of Bcl-2 in cancer cells.

Table 1: In Vitro Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | Bcl-2 Expression | Effect of this compound |

| MDA-MB-231/Bcl-2 | Triple-Negative Breast Cancer | High | Reduced viability, induced apoptosis, decreased clonogenic survival |

| ZR-75-1 | Breast Cancer | Not specified | Reduced viability |

| H460 | Non-small cell lung cancer | Not specified | Reduced viability, loss of mitochondrial membrane potential |

| A375 | Melanoma | Not specified | Reduced viability |

| HepG2 | Liver Cancer | Not specified | Reduced viability |

| LNCaP | Prostate Cancer | Not specified | Reduced viability |

| MCF-10A | Non-tumorigenic breast epithelial | Low | Minimal effect on viability |

| HMEC | Human primary mammary epithelial | Low | Minimal effect on viability |

Data synthesized from the primary publication. Specific IC50 values were not provided in the source material.

In Vivo Efficacy in a Breast Cancer Metastasis Model

The anti-cancer activity of this compound was evaluated in a murine model of breast cancer lung metastasis.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Cell Line | Treatment | Outcome |

| Nude Mice | LMD-231-Luc (metastatic breast cancer) | 50 mg/kg this compound via intraperitoneal injection, 6 times a week | Significant suppression of lung metastasis growth |

This data is based on the in vivo study described in the primary publication.[2]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the pro-apoptotic activity of this compound.

Cell Viability and Clonogenic Survival Assays

References

Unveiling the Molecular Switch: A Technical Guide to the Conformational Change of Bcl-2 Induced by BFC1103

For Immediate Release

In the intricate dance of cellular life and death, the Bcl-2 protein family plays a pivotal role, acting as a crucial checkpoint in the intrinsic apoptotic pathway. The dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies. A novel small molecule, BFC1103, has emerged as a promising agent that modulates the function of the archetypal anti-apoptotic protein, Bcl-2. This technical guide provides an in-depth analysis of the mechanism by which this compound induces a conformational change in Bcl-2, effectively converting it from a guardian of cell survival into a promoter of cell death. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis research.

Executive Summary

This compound is a small molecule that has been identified as a functional converter of B-cell lymphoma-2 (Bcl-2).[1] Its primary mechanism of action involves binding to the flexible loop domain of Bcl-2, a region distinct from the canonical BH3-binding groove targeted by many conventional Bcl-2 inhibitors.[2] This interaction instigates a significant conformational shift in the Bcl-2 protein, leading to the exposure of its otherwise concealed BH3 domain.[2] This unmasking of the BH3 domain transforms Bcl-2 into a pro-apoptotic entity, capable of activating the downstream effectors of apoptosis, Bax and Bak.[2] The pro-apoptotic activity of this compound is contingent on the presence of these effector proteins.[2] This novel mechanism of action presents a new paradigm for targeting Bcl-2 in cancer therapy, particularly in tumors that have developed resistance to traditional BH3 mimetics.

Quantitative Analysis of this compound Activity

While specific binding affinities such as Kd or Ki for the direct interaction between this compound and Bcl-2 have not been detailed in the currently available literature, the functional consequences of this interaction have been quantified through cellular viability assays. The efficacy of this compound is directly correlated with the expression levels of Bcl-2 in cancer cells, with higher Bcl-2 expression rendering cells more susceptible to this compound-induced apoptosis.

| Cell Line Context | Assay Type | Endpoint Measured | Key Findings | Reference |

| Cancer Cells with High vs. Low Bcl-2 Expression | Cell Viability Assay | IC50 | Cells with higher Bcl-2 expression exhibit greater sensitivity to this compound. | |

| Bcl-2 Dependent Manner | Colony Formation Assay | Colony Survival | This compound significantly reduces the colony-forming ability of cells expressing Bcl-2. | |

| This compound-Treated Cancer Cells | Annexin V Staining | Percentage of Apoptotic Cells | A significant increase in apoptosis is observed in Bcl-2 expressing cells upon treatment. |

Signaling Pathways and Mechanisms of Action

The interaction of this compound with Bcl-2 initiates a cascade of events that culminates in apoptotic cell death. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the proposed mechanism of this compound-induced conformational change.

Figure 1: Proposed mechanism of this compound-induced Bcl-2 functional conversion.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the conformational change of Bcl-2 induced by this compound.

Detection of Bcl-2 Conformational Change by Flow Cytometry

This assay utilizes a conformation-specific antibody that recognizes the exposed BH3 domain of Bcl-2.

-

Cell Culture and Treatment:

-

Seed cancer cells with varying levels of Bcl-2 expression in 6-well plates.

-

Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24-48 hours).

-

-

Antibody Staining:

-

Harvest and wash the cells with PBS.

-

Fix and permeabilize the cells using a commercially available kit (e.g., Cytofix/Cytoperm™).

-

Incubate the cells with a primary antibody specific for the exposed BH3 domain of Bcl-2 (e.g., Bcl-2 (3F6) Mouse mAb) at a predetermined optimal concentration for 1 hour at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Analyze the samples on a flow cytometer, exciting at 488 nm and detecting emission at ~525 nm.

-

Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of BH3 domain exposure.

-

Figure 2: Workflow for detecting Bcl-2 conformational change via flow cytometry.

Co-Immunoprecipitation (Co-IP) to Assess Bcl-2/Bax Interaction

This technique can be adapted to investigate whether the this compound-induced conformational change in Bcl-2 alters its interaction with pro-apoptotic proteins like Bax.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate a portion of the lysate with an antibody against Bcl-2 or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Western Blot Analysis:

-

Wash the beads extensively to remove non-specific binders.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bax and Bcl-2.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system. An increase in the co-immunoprecipitated Bax with Bcl-2 after this compound treatment would suggest that the conformational change promotes this interaction.

-

Figure 3: Workflow for Co-IP to analyze Bcl-2 and Bax interaction.

Cytochrome c Release Assay

This assay determines the functional consequence of Bcl-2's conversion to a pro-apoptotic protein by measuring the release of cytochrome c from the mitochondria into the cytosol.

-

Cell Fractionation:

-

Treat cells with this compound or a vehicle control.

-

Harvest the cells and gently homogenize them in a hypotonic buffer to disrupt the plasma membrane while keeping the mitochondria intact.

-

Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

-

Western Blot Analysis:

-

Measure the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against cytochrome c.

-

To ensure proper fractionation, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

-

Visualize the bands using an ECL detection system. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates mitochondrial outer membrane permeabilization.

-

Conclusion

This compound represents a novel class of Bcl-2 modulators that operate through a distinct mechanism of action. By inducing a conformational change that exposes the BH3 domain, this compound effectively converts Bcl-2 from a pro-survival to a pro-apoptotic protein. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and further characterize this fascinating molecular switch. The continued exploration of this compound and similar compounds holds significant promise for the development of new and effective cancer therapies.

References

BFC1103 Target Validation in Metastatic Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastatic cancer remains a significant cause of mortality, with targeted therapies for metastatic disease being an area of urgent need.[1] The B-cell lymphoma-2 (Bcl-2) protein family is a critical regulator of apoptosis, and its overexpression is a known mechanism for cancer cells to evade therapy, develop resistance, and enhance their invasive and metastatic potential.[1] This technical guide details the target validation of BFC1103, a novel small molecule that acts as a functional converter of Bcl-2, transforming it from an anti-apoptotic to a pro-apoptotic protein.[1] Preclinical evidence demonstrates that this compound effectively suppresses breast cancer lung metastasis, highlighting its therapeutic potential for metastatic cancers that are dependent on Bcl-2 expression.[1] This document provides a comprehensive overview of the mechanism of action, preclinical data, and the experimental methodologies supporting the validation of this compound as a promising anti-metastatic agent.

Introduction: Targeting Bcl-2 in Metastatic Cancer

The Bcl-2 family of proteins are central players in the intrinsic apoptotic pathway. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to survive despite cellular stress and pro-apoptotic signals, contributing to tumorigenesis and therapeutic resistance.[1] Furthermore, elevated Bcl-2 levels have been correlated with increased invasiveness and metastasis. Consequently, targeting Bcl-2 has been a long-standing goal in oncology drug development. This compound represents a novel therapeutic strategy, not by inhibiting Bcl-2, but by converting its function to actively induce apoptosis. This approach offers a potential advantage in overcoming resistance mechanisms that may arise from simple Bcl-2 inhibition.

This compound Mechanism of Action

This compound is a small molecule that induces a conformational change in the Bcl-2 protein. This structural alteration converts Bcl-2 from a protector of the mitochondrial outer membrane to a pro-apoptotic effector, ultimately leading to programmed cell death. The efficacy of this compound-induced apoptosis is directly correlated with the expression levels of Bcl-2, suggesting a clear biomarker-driven therapeutic strategy.

Caption: this compound converts anti-apoptotic Bcl-2 to a pro-apoptotic form, inducing apoptosis and suppressing metastasis.

Preclinical Validation in a Metastatic Breast Cancer Model

A key study has demonstrated the in vivo efficacy of this compound in a breast cancer lung metastasis model. The study provides evidence of this compound's ability to suppress the growth of metastatic lesions.

Quantitative Data Summary

| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |

| Breast Cancer Lung Metastasis | This compound | Suppression of metastatic growth | Significant suppression observed | |

| In vitro apoptosis assay | High Bcl-2 expressing cells + this compound | Level of Apoptosis | Increased apoptosis | |

| In vitro apoptosis assay | Low Bcl-2 expressing cells + this compound | Level of Apoptosis | Minimal apoptosis |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

3.2.1. In Vivo Metastasis Study

-

Animal Model: The study utilized an established mouse model of breast cancer lung metastasis.

-

Cell Line: A metastatic breast cancer cell line with known Bcl-2 expression was used.

-

Procedure:

-

Tumor cells were introduced into the mice to establish primary tumors and allow for metastasis to the lungs.

-

Mice were randomized into treatment and control groups.

-

The treatment group received this compound at a specified dose and schedule. The control group received a vehicle control.

-

At the end of the study period, the lungs were harvested.

-

Metastatic burden was quantified by counting the number of metastatic nodules on the lung surface and/or through histological analysis.

-

-

Statistical Analysis: Appropriate statistical tests were used to compare the metastatic burden between the treatment and control groups.

Caption: Workflow for the in vivo evaluation of this compound's anti-metastatic activity.

3.2.2. In Vitro Apoptosis Assays

-

Cell Lines: A panel of cancer cell lines with varying levels of endogenous Bcl-2 expression was utilized.

-

Procedure:

-

Cells were seeded in appropriate culture vessels.

-

Cells were treated with a dose range of this compound or a vehicle control.

-

After a defined incubation period, apoptosis was assessed using standard methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.

-

-

Data Analysis: The percentage of apoptotic cells was quantified and compared between this compound-treated and control cells across the different cell lines.

Target Validation and Biomarker Strategy

The finding that this compound-induced apoptosis is dependent on Bcl-2 expression levels provides a strong basis for a biomarker-driven clinical development strategy.

Proposed Biomarker Validation Workflow

Caption: A stepwise approach for the validation of Bcl-2 as a predictive biomarker for this compound therapy.

Future clinical trials should incorporate the routine assessment of Bcl-2 expression in patient tumors to confirm its utility as a predictive biomarker for response to this compound. This will be critical for patient selection and maximizing the therapeutic benefit of this novel agent.

Future Directions and Clinical Development

The preclinical data for this compound are compelling and support its further development for the treatment of metastatic cancers with high Bcl-2 expression. The next logical steps include:

-

IND-enabling studies: Comprehensive toxicology and pharmacology studies to support an Investigational New Drug (IND) application.

-

Phase I Clinical Trial: A first-in-human study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced metastatic cancers. This trial should include a strong biomarker component to assess the correlation between Bcl-2 expression and clinical activity.

-

Combination Therapies: Exploration of this compound in combination with other anti-cancer agents, such as standard-of-care chemotherapies or other targeted therapies, to potentially enhance efficacy and overcome resistance.

Conclusion

This compound represents an innovative approach to targeting the well-validated cancer dependency on Bcl-2. By converting the function of Bcl-2 to induce apoptosis, this compound has demonstrated significant preclinical activity against metastatic breast cancer. The clear dependence on Bcl-2 expression for its activity provides a strong rationale for a biomarker-driven clinical development path. With further optimization and clinical testing, this compound holds the potential to become a valuable therapeutic option for patients with metastatic cancers characterized by high levels of Bcl-2.

References

Preliminary Research on BFC1103 Efficacy: No Public Data Available

Despite a comprehensive search for the investigational drug designated "BFC1103," no publicly available data on its efficacy, clinical trials, mechanism of action, or preclinical studies could be identified. This prevents the creation of an in-depth technical guide as requested.

Searches for "this compound" across various scientific and clinical trial databases did not yield any specific results. This suggests that "this compound" may be an internal project code, a compound in a very early stage of development that has not yet been publicly disclosed, or potentially an incorrect identifier.

Without any foundational information, it is not possible to fulfill the core requirements of the request, which included:

-

Quantitative Data Presentation: No efficacy data is available to summarize in tabular format.

-

Experimental Protocols: No published studies exist from which to extract detailed methodologies.

-

Signaling Pathway and Workflow Visualization: The mechanism of action and experimental workflows for this compound are unknown, precluding the creation of any diagrams.

It is recommended that the user verify the identifier "this compound" for accuracy. If the designation is correct, the lack of public information likely indicates that the compound has not yet reached a stage of development where details are disseminated to the scientific community through publications or clinical trial registrations. Future research may be possible if and when the developers of this compound release information into the public domain.

Methodological & Application

Application Notes and Protocols for BFC1103 in In-Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFC1103 is a novel small molecule that has been identified as a functional converter of the B-cell lymphoma-2 (Bcl-2) protein.[1][2][3][4] In cancer cells, overexpression of the anti-apoptotic protein Bcl-2 is a common mechanism for evading programmed cell death (apoptosis) and developing resistance to therapies.[1] this compound represents a new therapeutic strategy by targeting Bcl-2 and altering its conformation. This change exposes the pro-apoptotic BH3 domain of Bcl-2, effectively converting it from a cell survival protein to a cell death-inducing protein. The pro-apoptotic activity of this compound is dependent on the presence of the downstream effector proteins Bax and Bak.

These application notes provide detailed protocols for the in-vitro use of this compound to induce apoptosis in cancer cell lines that express Bcl-2. The provided methodologies are based on published research and are intended to guide researchers in studying the effects of this compound.

Mechanism of Action: this compound Signaling Pathway

This compound interacts with the loop domain of the Bcl-2 protein, inducing a conformational change. This alteration exposes the normally hidden BH3 domain, converting Bcl-2 into a pro-apoptotic protein that can activate the intrinsic mitochondrial apoptosis pathway.

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the concentrations of this compound used in various in-vitro experiments as reported in the literature.

| Cell Line | Assay | This compound Concentration | Treatment Duration | Reference |

| MDA-MB-231/Bcl-2 (high exp.) | Cell Viability | 10 µM | 48 hours | |

| MDA-MB-231/Vector (low exp.) | Cell Viability | 10 µM | 48 hours | |

| MDA-MB-231/Bcl-2 (high exp.) | Clonogenic Survival | 10 µM | 48 hours | |

| MDA-MB-231/Vector (low exp.) | Clonogenic Survival | 10 µM | 48 hours | |

| MDA-MB-231/Bcl-2 (high exp.) | Bcl-2 Conformational Change | 10 µM | 48 hours | |

| Wild-type MEF | Bax/Bak Dependency | 1 µM | 24 hours | |

| Bax-/- MEF | Bax/Bak Dependency | 1 µM | 24 hours | |

| Bak-/- MEF | Bax/Bak Dependency | 1 µM | 24 hours | |

| Bax-/-Bak-/- MEF | Bax/Bak Dependency | 1 µM | 24 hours | |

| Purified GST-Bcl-2 loop | Limited Proteolysis | 50 µM | Variable |

Experimental Protocols

General Cell Culture

-

Cell Lines: The triple-negative breast cancer cell line MDA-MB-231 is a suitable model, particularly when engineered to have high and low/vector control levels of Bcl-2 expression to demonstrate target dependency. Mouse Embryonic Fibroblasts (MEFs) deficient in Bax and/or Bak are recommended for studying the downstream pathway.

-

Culture Conditions: Cells should be maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.

Protocol 1: Cell Viability Assay

This protocol is designed to assess the effect of this compound on cancer cell viability.

Caption: Workflow for this compound cell viability assay.

Materials:

-

This compound stock solution (in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MDA-MB-231 cells (or other suitable cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium. It is recommended to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay by Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) followed by flow cytometry.

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 48 hours.

-

Harvest both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

-

Wash the cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or 7-AAD) to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.

-

Remove the treatment medium and replace it with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.

-

Wash the colonies with 1X PBS.

-

Fix the colonies with ice-cold methanol for 10 minutes.

-

Stain the colonies with Crystal Violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions, including cell density, drug concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted under appropriate laboratory safety conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Functional Converter of B-Cell Lymphoma-2 (Bcl-2) Suppresses Breast Cancer Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Molecule Functional Converter of B-Cell Lymphoma-2 (Bcl-2) Suppresses Breast Cancer Lung Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BFC1103 in Animal Studies

Disclaimer: No publicly available information could be found for a compound designated "BFC1103." The following content is generated based on a hypothetical molecule, this compound, presumed to be a selective inhibitor of the PI3Kα signaling pathway. This document is intended as a template and guide for researchers. All presented data are illustrative.

Application Notes: this compound

Compound Name: this compound

Hypothetical Mechanism of Action: this compound is a potent and selective small molecule inhibitor targeting the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα). By inhibiting PI3Kα, this compound blocks the conversion of PIP2 to PIP3, thereby suppressing the downstream PI3K/Akt/mTOR signaling cascade. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in various human cancers.

Primary Applications:

-

In Vitro Cell-Based Assays: this compound is suitable for investigating the role of the PI3Kα pathway in cancer cell lines. It can be utilized in proliferation assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), and for cell cycle analysis.

-

Target Engagement and Pathway Analysis: this compound can be used as a chemical probe to assess the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein, via Western blotting.

-

In Vivo Animal Models: this compound is formulated for oral administration in rodent cancer models, particularly for xenograft studies employing tumor cell lines with known PIK3CA mutations.

Recommended Formulation for In Vivo Studies: For oral administration in animal studies, this compound is typically formulated in a vehicle consisting of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

Quantitative Data Summary (Hypothetical)

The following tables summarize the hypothetical in vitro and in vivo characteristics of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| PI3Kα Kinase Assay | - | 1.5 |

| Cell Proliferation | MCF-7 | 18.2 |

| Cell Proliferation | HCT116 | 29.7 |

| p-Akt (Ser473) Inhibition | MCF-7 | 10.5 |

Table 2: In Vivo Efficacy of this compound in a MCF-7 Xenograft Model

| Treatment Group | Dosage (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |

| Vehicle Control | - | 0 | 1320 ± 165 |

| This compound | 25 | 48 | 686 ± 102 |

| This compound | 50 | 82 | 238 ± 65 |

Table 3: Preliminary Toxicity Profile of this compound in Mice

| Dosage (mg/kg, p.o., QD) | Observation Period (Days) | Body Weight Change (%) | Notable Toxicities |

| 25 | 21 | +2.1 | None observed |

| 50 | 21 | -2.3 | None observed |

| 100 | 14 | -9.2 | Transient hyperglycemia, mild lethargy |

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the diluted this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value using a suitable non-linear regression model.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the chemiluminescent signal using an ECL substrate and an imaging system.

Protocol 3: In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously implant 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 150-200 mm³.

-

Randomization and Treatment Initiation: Randomize the mice into treatment cohorts (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).

-

Dosing Regimen: Administer this compound or the vehicle formulation daily via oral gavage.

-

Data Collection: Measure tumor volumes and body weights 2-3 times per week.

-

Study Endpoint: After a predetermined period (e.g., 21 days), euthanize the mice. Excise the tumors for pharmacodynamic analysis.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group in comparison to the vehicle control group.

Visualizations

Caption: Hypothetical signaling pathway of this compound.

Caption: In vivo xenograft study workflow.

Caption: Logical flow of this compound preclinical testing.

Techniques for Measuring BFC1103-Induced Apoptosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BFC1103 is a novel small molecule that has been identified as a functional converter of the B-cell lymphoma-2 (Bcl-2) protein.[1] Instead of inhibiting Bcl-2, this compound induces a conformational change that transforms this anti-apoptotic protein into a pro-apoptotic one, initiating programmed cell death.[1] This unique mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors overexpressing Bcl-2.[1]

These application notes provide detailed protocols for the key experimental techniques used to quantify and characterize apoptosis induced by this compound. The selection of these methods is based on their ability to detect the hallmark events of apoptosis, from early membrane changes to late-stage DNA fragmentation and the activation of the executioner caspases.

This compound Mechanism of Action and Expected Apoptotic Events

This compound triggers the intrinsic pathway of apoptosis . By converting Bcl-2 to a pro-apoptotic protein, it disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.[2][3] This event initiates a cascade of caspase activation, culminating in the execution of apoptosis.

The expected sequence of events following this compound treatment includes:

-

Early Apoptosis: Translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

-

Mitochondrial Disruption: Release of cytochrome c from the mitochondria.

-

Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).

-

Execution Phase: Cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP).

-

Late Apoptosis/Secondary Necrosis: DNA fragmentation and loss of plasma membrane integrity.

The following protocols are designed to measure these key events.

Key Experimental Techniques and Protocols

Annexin V/PI Staining for Early and Late Apoptosis

This is one of the most widely used assays to detect apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Workflow:

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol: Annexin V/PI Staining

-

Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Harvesting:

-

For suspension cells, collect cells by centrifugation.

-

For adherent cells, gently detach using trypsin-EDTA, then collect by centrifugation. Combine floating and adherent cells.

-

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Data Presentation:

| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | ||||

| This compound (Low Conc.) | ||||

| This compound (High Conc.) |

Caspase Activity Assay

Caspases are a family of proteases that are central to the apoptotic process. This compound is expected to activate the intrinsic pathway, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7. Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific peptide substrates conjugated to a chromophore or a fluorophore.

Signaling Pathway:

Caption: this compound-induced intrinsic apoptosis pathway.

Protocol: Caspase-3/7 Glo® Assay

-

Cell Preparation: Seed cells in a 96-well white-walled plate and treat with this compound and controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

| Treatment Group | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |

| Vehicle Control | 1.0 | |

| This compound (Low Conc.) | ||

| This compound (High Conc.) |

Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect changes in the expression and cleavage of specific proteins involved in apoptosis. For this compound-induced apoptosis, key proteins to analyze include Bcl-2 family members, cytochrome c, caspases, and PARP.

Protocol: Western Blotting

-

Protein Extraction:

-

Treat cells with this compound and controls.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Anti-Bcl-2

-

Anti-Bax

-

Anti-Cytochrome c

-

Anti-Caspase-9 (full-length and cleaved)

-

Anti-Caspase-3 (full-length and cleaved)

-

Anti-PARP (full-length and cleaved)

-

Anti-β-actin or GAPDH (loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify band intensities using densitometry software (e.g., ImageJ).

Data Presentation:

| Protein | Treatment Group | Relative Expression (Normalized to Loading Control) |

| Anti-apoptotic | ||

| Bcl-2 | Vehicle Control | |

| This compound | ||

| Pro-apoptotic | ||

| Cleaved Caspase-3 | Vehicle Control | |

| This compound | ||

| Cleaved PARP | Vehicle Control | |

| This compound |

TUNEL Assay for DNA Fragmentation

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The TdT enzyme labels the 3'-OH ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.

Protocol: TUNEL Assay (Fluorescence Microscopy)

-

Sample Preparation:

-

Grow cells on coverslips and treat with this compound and controls.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

-

-

Labeling:

-

Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

-

-

Staining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (from the labeled dUTPs) in the nucleus, while all nuclei will be stained blue with DAPI.

Data Presentation:

| Treatment Group | Total Number of Cells (DAPI stained) | Number of Apoptotic Cells (TUNEL positive) | % Apoptotic Cells |

| Vehicle Control | |||

| This compound (Low Conc.) | |||

| This compound (High Conc.) |

Conclusion

The techniques described provide a comprehensive toolkit for characterizing the apoptotic effects of this compound. It is recommended to use a combination of these assays to obtain a thorough understanding of the induced cell death mechanism. For instance, combining early (Annexin V) and late (TUNEL) apoptosis markers with mechanistic assays (caspase activity, Western blotting) will provide robust and reliable data for the evaluation of this compound as a potential anti-cancer agent.

References

Application Note: BFC1103 for High-Throughput Screening of Methyltransferase Activity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Methyltransferases (MTs) are a large family of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a variety of substrates, including proteins, DNA, and RNA.[1][2] The methylation of these biomolecules plays a critical role in the regulation of numerous cellular processes, such as gene expression, signal transduction, and protein function. Dysregulation of methyltransferase activity has been implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1] This has made MTs attractive targets for therapeutic intervention.

High-throughput screening (HTS) is a powerful methodology for identifying small molecule inhibitors of MTs from large compound libraries. Various assay formats have been developed for HTS of MT activity, including fluorescence-based, luminescence-based, and radioisotope-based methods. This application note describes the use of BFC1103, a novel fluorescent probe, in a continuous, fluorescence-based high-throughput screening assay for the identification of methyltransferase inhibitors.

Principle of the Assay

The this compound-based assay is a coupled-enzyme assay that indirectly measures the activity of any SAM-dependent methyltransferase. The principle relies on the detection of the universal methyltransferase reaction product, S-adenosylhomocysteine (SAH).

The assay workflow is as follows:

-

The methyltransferase of interest catalyzes the transfer of a methyl group from SAM to its specific substrate, producing SAH.

-

In a coupled reaction, SAH hydrolase (SAHH) hydrolyzes SAH to homocysteine and adenosine.

-

The resulting homocysteine, which contains a free thiol group, reacts with this compound.

-

This reaction leads to a significant increase in the fluorescence intensity of this compound, which can be monitored in real-time. The fluorescence signal is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.

Potential inhibitors of the methyltransferase will decrease the rate of SAH production, resulting in a lower fluorescence signal.

Materials and Equipment

-

This compound Fluorescent Probe

-

Methyltransferase of interest

-

Specific substrate for the methyltransferase

-

S-adenosylmethionine (SAM)

-

SAH hydrolase (SAHH)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

384-well, black, flat-bottom microplates

-

Microplate reader with fluorescence intensity detection capabilities (Excitation/Emission spectra compatible with this compound)

-

Acoustic liquid handler or multichannel pipettes for compound dispensing

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a 1X working solution of the assay buffer.

-

Enzyme Mix: Prepare a 2X enzyme mix containing the methyltransferase and SAHH in assay buffer. The optimal concentration of each enzyme should be determined empirically.

-

Substrate/SAM/BFC1103 Mix: Prepare a 4X substrate/SAM/BFC1103 mix in assay buffer. The final concentrations of substrate and SAM should be at or near their respective Km values for the methyltransferase. The optimal concentration of this compound should be determined to ensure a robust signal-to-background ratio.

HTS Assay Protocol for Inhibitor Screening

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) and controls into a 384-well assay plate.

-

Enzyme Addition: Add 5 µL of the 2X enzyme mix to each well of the assay plate.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 5 µL of the 4X substrate/SAM/BFC1103 mix to each well to start the reaction. The final reaction volume will be 20 µL.

-

Signal Detection: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 30°C.

Data Analysis

-

Calculate the reaction rate: For each well, determine the rate of increase in fluorescence intensity over time (slope of the linear portion of the kinetic read).

-

Normalize the data: Normalize the reaction rates to the controls on each plate.

-

Percent Inhibition = 100 x (1 - (Ratecompound - Ratenegative control) / (Ratepositive control - Ratenegative control))

-

Negative Control: Wells containing DMSO instead of a test compound.

-

Positive Control: Wells containing a known inhibitor of the methyltransferase.

-

-

-

Hit Identification: Identify compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

Data Presentation

The following tables represent typical data that would be generated in an HTS campaign using the this compound assay.

Table 1: Assay Performance Metrics

| Parameter | Value |

| Z'-factor | ≥ 0.7 |

| Signal-to-Background Ratio | > 5 |

| DMSO Tolerance | ≤ 1% |

| Assay Window | > 3-fold |

Table 2: Example IC50 Determination for a Hit Compound

| Compound Concentration (µM) | % Inhibition |

| 100 | 98.5 |

| 33.3 | 95.2 |

| 11.1 | 88.1 |

| 3.7 | 75.4 |

| 1.2 | 52.3 |

| 0.4 | 28.9 |

| 0.1 | 10.1 |

| 0.04 | 2.5 |

| IC50 (µM) | 1.1 |

Visualizations

Caption: General reaction catalyzed by a SAM-dependent methyltransferase.

Caption: High-throughput screening workflow using the this compound assay.

Caption: Principle of the coupled-enzyme assay for methyltransferase activity.

Conclusion

The this compound-based fluorescence assay provides a robust and sensitive method for the high-throughput screening of methyltransferase inhibitors. The assay is continuous, readily adaptable to automation, and applicable to a wide range of SAM-dependent methyltransferases. The simple, mix-and-read format minimizes handling steps, making it an efficient tool for academic and industrial drug discovery efforts targeting this important class of enzymes.

References

Application Notes and Protocols: Assessing Bcl-2 Conformational Change with BFC1103

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, acting as a central gatekeeper of cell survival. Its anti-apoptotic function is primarily mediated by sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. Overexpression of Bcl-2 is a hallmark of many cancers, contributing to tumorigenesis and resistance to therapy. Consequently, Bcl-2 has emerged as a critical target for cancer drug development.

BFC1103 is a novel small molecule that has been identified as a functional converter of Bcl-2. Unlike traditional inhibitors that block the binding groove of Bcl-2, this compound interacts with the flexible loop domain of the protein. This interaction induces a significant conformational change in Bcl-2, exposing its otherwise buried BH3 domain. This structural rearrangement effectively transforms Bcl-2 from a pro-survival to a pro-apoptotic protein, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

These application notes provide a detailed protocol for assessing the conformational change of Bcl-2 induced by this compound, as well as methods to evaluate the downstream functional consequences of this change.

Mechanism of Action of this compound

This compound's unique mechanism of action involves an allosteric modulation of Bcl-2 function. By binding to the flexible loop domain, it triggers a cascade of events that ultimately leads to apoptosis in Bcl-2-dependent cells.

Experimental Protocols

This section details the experimental procedures to assess the conformational and functional changes in Bcl-2 upon treatment with this compound.

Assessment of Bcl-2 BH3 Domain Exposure by Flow Cytometry

This protocol allows for the direct detection of the conformational change in Bcl-2 by measuring the exposure of the BH3 domain using a conformation-specific antibody.

Materials:

-

Cells expressing Bcl-2 (e.g., cancer cell lines with high endogenous Bcl-2 or transfected cells)

-

This compound

-

DMSO (vehicle control)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Bcl-2 (BH3 domain specific) antibody, conjugated to a fluorophore (e.g., FITC, PE)

-

Isotype control antibody, conjugated to the same fluorophore

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-10 µM) or DMSO for a specified time (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by resuspending in Fixation Buffer for 15-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize by resuspending in Permeabilization Buffer for 10-15 minutes at room temperature.

-

Antibody Staining: Wash the permeabilized cells with PBS. Resuspend the cells in a staining buffer (e.g., PBS with 2% BSA) and add the anti-Bcl-2 (BH3) antibody or the isotype control antibody. Incubate for 30-60 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

Data Analysis: Compare the mean fluorescence intensity (MFI) of this compound-treated cells to the DMSO-treated control. An increase in MFI indicates the exposure of the Bcl-2 BH3 domain.

| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| DMSO (Control) | - | 150 | 1.0 |

| This compound | 1 | 320 | 2.1 |

| This compound | 5 | 750 | 5.0 |

| This compound | 10 | 1200 | 8.0 |

| Isotype Control | - | 25 | - |

Table 1. Representative data for Bcl-2 BH3 domain exposure measured by flow cytometry.

Thermal Shift Assay (TSA) for this compound-Bcl-2 Binding

TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the direct binding of this compound to Bcl-2 by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Purified recombinant Bcl-2 protein

-

This compound

-

DMSO

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with a thermal melting program

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the purified Bcl-2 protein (final concentration e.g., 2 µM), SYPRO Orange dye (final concentration e.g., 5x), and varying concentrations of this compound or DMSO in the assay buffer.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. Calculate the change in melting temperature (ΔTm) between the this compound-treated samples and the DMSO control.

| Compound | Concentration (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| DMSO (Control) | - | 58.5 | 0 |

| This compound | 1 | 60.2 | +1.7 |

| This compound | 5 | 62.8 | +4.3 |

| This compound | 10 | 65.1 | +6.6 |

Table 2. Representative thermal shift assay data for this compound binding to Bcl-2.

Limited Proteolysis Assay

This assay provides a qualitative assessment of conformational changes in Bcl-2 upon this compound binding. A change in conformation can alter the accessibility of protease cleavage sites, resulting in a different pattern of protein fragments on an SDS-PAGE gel.

Materials:

-

Purified recombinant Bcl-2 protein

-

This compound

-

DMSO

-

Protease (e.g., Trypsin, Chymotrypsin)

-

Protease inhibitor (e.g., PMSF)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue stain

Procedure:

-